4-(5-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5(4H)-one
Overview
Description
4-(5-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5(4H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(5-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and reduce inflammation in animal models. Additionally, this compound has been found to exhibit antioxidant activity, which may make it useful in the prevention of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(5-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5(4H)-one in lab experiments is its wide range of biochemical and physiological effects. This compound has been found to exhibit activity against various targets, making it a potential candidate for various research applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions that can be explored with 4-(5-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5(4H)-one. One potential direction is the development of more efficient synthesis methods that can yield higher purity products with greater yields. Another direction is the exploration of the potential applications of this compound as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. Additionally, the potential use of this compound as an antioxidant and its effects on various disease models can also be explored.
Scientific Research Applications
4-(5-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for various research applications. Some of the most promising research applications of this compound include its use as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent.
properties
IUPAC Name |
4-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-14-11-20(13-9-5-2-6-10-13)17(24-14)15-16(19-23-18(15)22)12-7-3-1-4-8-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOCITAHKZPRDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=C2C(=NOC2=O)C3=CC=CC=C3)N1C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20790012 | |
Record name | 4-(5-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20790012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
503444-00-6 | |
Record name | 4-(5-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20790012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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